Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 11-aminoundecanoate (CAS 29833-32-7)
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 11-aminoundecanoate (CAS 29833-32-7)
Executive Summary
Methyl 11-aminoundecanoate is a critical bifunctional building block in modern polymer chemistry and advanced organic synthesis. While its free base form (PubChem CID 12720705) is highly reactive, it is commercially synthesized, stored, and utilized as a hydrochloride salt (CAS 29833-32-7 ) to prevent premature self-polymerization [1]. As a protected amino-ester, it serves as the direct monomeric precursor to Polyamide-11 (Nylon-11), a high-performance, bio-based engineering thermoplastic. Furthermore, its unique 11-carbon linear aliphatic spacer makes it an invaluable intermediate in the design of bifunctional chelating agents (BFCAs) for biomedical imaging.
This guide provides an authoritative analysis of its chemical properties, mechanistic synthetic pathways, and self-validating experimental protocols designed for high-yield laboratory and pilot-scale production.
Chemical Identity & Physicochemical Profiling
Understanding the physical boundaries of Methyl 11-aminoundecanoate HCl is critical for downstream processing. The hydrochloride salt ensures the amine terminus remains protonated and non-nucleophilic during storage.
| Property | Value |
| Chemical Name | Methyl 11-aminoundecanoate hydrochloride |
| CAS Number | 29833-32-7 |
| Molecular Formula | C₁₂H₂₆ClNO₂ |
| Molecular Weight | 251.80 g/mol |
| Physical State | Solid (Crystalline) |
| Melting Point | 158 °C – 161 °C |
| Target Purity | ≥ 97% |
| Storage Conditions | 2–8 °C, Inert Atmosphere (Argon/N₂), Moisture-free |
| GHS Hazards | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation) |
Mechanistic Synthetic Pathways
The synthesis of methyl 11-aminoundecanoate can be achieved through classical esterification of natural fatty acid derivatives or via advanced catalytic hydrogenation of renewable nitrile-esters [2, 3].
Classic Thionyl Chloride-Mediated Esterification
The most reliable laboratory-scale synthesis involves the reaction of 11-aminoundecanoic acid with methanol, mediated by thionyl chloride (SOCl₂). The causality of this approach lies in the dual role of SOCl₂. Upon dropwise addition to methanol at sub-ambient temperatures, SOCl₂ reacts exothermically to generate anhydrous hydrogen chloride (HCl) and sulfur dioxide (SO₂). The in situ generated HCl acts as a potent acid catalyst for the Fischer esterification of the carboxylic acid. Crucially, it simultaneously protonates the primary amine terminus. This protonation prevents the free amine from acting as a nucleophile, thereby completely suppressing unwanted self-amidation and trapping the final product as a stable crystalline salt [4].
Bio-based Catalytic Hydrogenation (Raney-Nickel)
For pilot-scale and green-chemistry applications, methyl 11-aminoundecanoate is synthesized from renewable canola or castor oil derivatives, specifically via the hydrogenation of (9Z)-10-cyano-9-decenoate. This reduction utilizes a Raney-Nickel catalyst under high hydrogen pressure (60 bar). The mechanistic challenge in nitrile hydrogenation is the formation of a highly reactive primary aldimine intermediate, which can react with the newly formed primary amine to yield unwanted secondary amines. To circumvent this, the reaction is conducted in the presence of ammonia. By Le Chatelier's principle, the excess ammonia shifts the thermodynamic equilibrium, suppressing the nucleophilic attack of the primary amine on the aldimine, thus driving the selectivity toward the primary amino-ester (>92% yield) [2].
Figure 1: Synthetic pathways for Methyl 11-aminoundecanoate HCl via classic and bio-based routes.
Advanced Applications
Polyamide-11 (Nylon-11) Polymerization
Methyl 11-aminoundecanoate is the direct monomeric precursor for PA-11. Upon neutralization of the hydrochloride salt, the free amino-ester undergoes thermal polycondensation. The elimination of methanol (a highly volatile leaving group) drives the step-growth polymerization, yielding a polymer with exceptional chemical resistance, low moisture absorption, and high impact strength [3].
Figure 2: Polycondensation workflow from the protected monomer to Polyamide-11.
Bifunctional Chelating Agents (BFCAs)
In radiopharmaceutical development, the 11-carbon aliphatic chain provides an optimal lipophilic spacer. It is frequently reacted with macrocyclic chelators (e.g., DO3A-tBu3) to synthesize BFCAs. The methyl ester acts as a temporary protecting group during the complex multi-step alkylation of the macrocycle, which is later hydrolyzed to allow conjugation to targeting peptides for MRI and PET imaging [4].
Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation steps to ensure reproducibility, high purity, and safety.
Protocol A: Synthesis of Methyl 11-aminoundecanoate HCl via SOCl₂
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Suspension: Suspend 11-aminoundecanoic acid (5.0 g, 25 mmol) in anhydrous methanol (25 mL) in a round-bottom flask equipped with a magnetic stirrer and an external ice bath.
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Validation: The suspension will appear milky, as the zwitterionic amino acid is poorly soluble in cold methanol.
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Acid Catalysis & Protection: Add thionyl chloride (3.6 mL, 50 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
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Causality: The reaction is highly exothermic. Careful temperature control prevents the volatilization of methanol and side reactions.
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Validation: As HCl is generated, the suspension will progressively clear into a homogeneous solution, visually validating the progression of the esterification and salt formation.
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Maturation: Remove the ice bath and stir the solution at room temperature for 12 hours to ensure total conversion.
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Isolation: Evaporate the solvent under reduced pressure.
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Validation: The removal of volatile SO₂ and excess methanol will leave a crude white solid.
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Purification: Recrystallize the crude residue from hot methanol.
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Validation: The purified crystals should exhibit a sharp melting point of 158–161 °C, confirming the absence of unreacted precursor or oligomeric byproducts [5].
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Protocol B: Catalytic Hydrogenation of (9Z)-10-cyano-9-decenoate
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Reactor Charging: Charge a high-pressure Parr reactor with (9Z)-10-cyano-9-decenoate (10 g), Raney-Nickel catalyst (10 wt% relative to substrate), and a methanolic ammonia solution (2.0 M, 50 mL).
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Causality: The ammonia is strictly required to trap the aldimine intermediate, preventing dimerization into secondary amines.
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Pressurization & Heating: Purge the reactor three times with nitrogen, followed by three hydrogen purges. Pressurize the vessel with H₂ to 60 bar and heat to 90 °C under vigorous mechanical stirring (800 rpm).
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Causality: High agitation overcomes the gas-liquid-solid mass transfer limitations inherent to heterogeneous catalytic hydrogenations.
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Reaction Monitoring: Monitor hydrogen uptake.
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Validation: The reaction is deemed complete when the pressure drop ceases (typically 4–6 hours), indicating full reduction of both the alkene and nitrile moieties.
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Workup: Cool the reactor, safely vent the pressure, and filter the mixture through a Celite pad to remove the pyrophoric Raney-Ni catalyst.
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Salt Formation: Acidify the filtrate with methanolic HCl to precipitate the product as the hydrochloride salt, followed by vacuum filtration [2].
Safety, Storage, and Handling
Methyl 11-aminoundecanoate hydrochloride is an irritant. Personnel must wear standard PPE (nitrile gloves, safety goggles, lab coat) and handle the powder inside a fume hood to avoid inhalation of dust (GHS H335). It must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C. Exposure to ambient moisture and heat can induce premature hydrolysis of the ester bond or slow degradation of the material [1].
References
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Title: Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers Source: MDPI (Catalysts) URL: [Link]
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Title: Biobased Amines: From Synthesis to Polymers; Present and Future Source: ACS Chemical Reviews URL: [Link]
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Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL: [Link]
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Title: Reaction of Amino Alcohols with Carbon Disulphide Source: Canadian Science Publishing URL: [Link]
